2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Description
2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives and pyrazolo[3,4-b]pyridines have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of these compounds would depend on their specific targets. Generally, they would bind to their targets and modulate their activity, leading to changes in cellular function .
Biochemical pathways
Indole derivatives and pyrazolo[3,4-b]pyridines can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and permeability can influence their bioavailability .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. They could potentially have a variety of effects, such as anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
11-methyl-N-(oxolan-2-ylmethyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-19(15-7-3-2-4-8-15)21-23-18-11-5-10-17(18)20(25(21)24-14)22-13-16-9-6-12-26-16/h2-4,7-8,16,22H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWMYGKRGBQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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